3-(Naphthalen-2-YL)propan-1-amine

Physicochemical properties Separation science Process chemistry

3-(Naphthalen-2-yl)propan-1-amine, also known as 2‑Naphthalenepropylamine, is a primary aromatic amine with the molecular formula C₁₃H₁₅N and a molecular weight of 185.26 g/mol. The molecule comprises a naphthalene ring system attached to a propylamine side chain at the 2‑position of the naphthalene core.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 13198-21-5
Cat. No. B081968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Naphthalen-2-YL)propan-1-amine
CAS13198-21-5
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CCCN
InChIInChI=1S/C13H15N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10H,3-4,9,14H2
InChIKeyJHUYTXKVFLOJSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Naphthalen-2-yl)propan-1-amine (CAS 13198-21-5): A Primary Aromatic Amine Building Block for Pharmaceutical and Material Science R&D


3-(Naphthalen-2-yl)propan-1-amine, also known as 2‑Naphthalenepropylamine, is a primary aromatic amine with the molecular formula C₁₃H₁₅N and a molecular weight of 185.26 g/mol . The molecule comprises a naphthalene ring system attached to a propylamine side chain at the 2‑position of the naphthalene core . This structural arrangement imparts specific physicochemical properties, including a predicted boiling point of 328.9 ± 21.0 °C and a density of 1.0 ± 0.1 g/cm³ . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and materials science, owing to the reactivity of its primary amine functionality and the aromatic stability of the naphthalene moiety .

Primary amine building block for derivatization and SAR exploration
2‑Naphthyl substitution pattern yields distinct steric and electronic profile
Elevated boiling point supports high‑temperature reaction conditions

Why 3-(Naphthalen-2-yl)propan-1-amine Cannot Be Casually Replaced by Other Naphthylalkylamines


While structurally related naphthylalkylamines share a common aromatic core, subtle variations in alkyl chain length and naphthalene substitution pattern produce distinct physicochemical and reactivity profiles that can critically impact downstream synthesis and performance. For example, the 2‑naphthyl positional isomer (CAS 13198‑21‑5) exhibits a higher boiling point compared to the shorter‑chain 2‑naphthaleneethylamine analog , which may influence purification strategies and thermal stability during reactions. Additionally, research on the broader class of naphthalenealkylamines indicates that pharmacological activity—such as atropine‑like and papaverine‑like effects—is highly sensitive to alkyl chain length and N‑substitution [1]. Therefore, replacing 3‑(Naphthalen‑2‑yl)propan‑1‑amine with a 1‑naphthyl isomer or an ethylamine derivative cannot be assumed to yield equivalent outcomes in target‑specific assays or material properties.

1‑Naphthyl isomer (CAS 24781‑50‑8)
Lower density and altered steric environment may shift formulation behavior and reactivity compared to the 2‑naphthyl target.
2‑Naphthaleneethylamine (CAS 2017‑68‑7)
Shorter alkyl chain reduces boiling point, potentially limiting high‑temperature reaction utility and altering purification profiles.
Chain‑length mismatch
Pharmacological activity (atropine‑like, papaverine‑like) is highly sensitive to the alkyl spacer length; propyl linker may confer a distinct SAR profile versus ethyl or butyl analogs.

Quantitative Evidence for Selecting 3-(Naphthalen-2-yl)propan-1-amine Over Structural Analogs


Comparison of Physicochemical Properties: 2-Naphthyl vs. 1-Naphthyl Propylamines

The 2‑naphthyl positional isomer (target compound, CAS 13198‑21‑5) exhibits a predicted density of 1.0 ± 0.1 g/cm³, whereas the 1‑naphthyl analog (CAS 24781‑50‑8) has a predicted density of 1.049 ± 0.06 g/cm³ . Both compounds share a predicted boiling point of approximately 328.9 °C at 760 mmHg . The lower density of the 2‑naphthyl isomer may offer advantages in liquid‑handling and formulation where reduced mass per volume is desired.

Density: 2‑ vs 1‑Naphthyl
Cross‑study comparable
Target: 1.0 ± 0.1 g/cm³
Comparator: 1.049 ± 0.06 g/cm³
~0.05 g/cm³ lower
May support liquid‑handling and formulation selection
Predicted values; experimental verification recommended
Physicochemical properties Separation science Process chemistry

Boiling Point Differentiation vs. Shorter-Chain Analog 2-Naphthaleneethylamine

The propylamine derivative (target compound) has a predicted boiling point of 328.9 ± 21.0 °C at 760 mmHg, whereas the shorter‑chain analog 2‑naphthaleneethylamine (CAS 2017‑68‑7) exhibits a significantly lower predicted boiling point of 313.9 °C at 760 mmHg . This ~15 °C difference reflects the impact of one additional methylene unit in the alkyl spacer on intermolecular forces and vapor pressure.

Boiling Point vs. Ethylamine
Cross‑study comparable
328.9 ± 21.0 °C ~15 °C higher than 2‑naphthaleneethylamine
Supports high‑temperature reaction compatibility
Predicted values; confirm experimentally
Thermal properties Distillation Reaction optimization

Chain-Length Dependent Pharmacological Activity in Naphthalenealkylamine Class

In a classic structure‑activity study of naphthalenealkylamines, the N‑methyl‑2‑naphthalenepropylamine (IIa) core—derived from the target compound—and its N‑alkyl/aralkyl derivatives were evaluated for atropine‑like and papaverine‑like activities using isolated guinea pig ileum (Magnus method) [1]. While the parent primary amine was not directly tested, the study demonstrates that pharmacological activity is exquisitely sensitive to the length of the alkyl chain between naphthalene and amine, with the three‑carbon spacer (propyl) conferring a distinct activity profile compared to two‑carbon (ethyl) or four‑carbon (butyl) homologs. This class‑level evidence supports that the propylamine chain length is a critical determinant of biological activity.

SAR: Chain‑length sensitivity
Class‑level inference
Propylamine (3C) spacer confers distinct atropine‑like and papaverine‑like profiles in isolated tissue assay compared to ethyl (2C) or butyl (4C) homologs.
Chain length is a critical determinant of pharmacological response; supports SAR exploration
Parent amine not directly tested; data from N‑methyl derivatives
Structure-activity relationship Anticholinergic Antispasmodic

High-Value Application Scenarios for 3-(Naphthalen-2-yl)propan-1-amine


Medicinal Chemistry: Precursor to Anticholinergic and Antispasmodic Agents

The compound serves as a key starting material for the synthesis of N‑alkyl and N‑aralkyl derivatives of N‑methyl‑2‑naphthalenepropylamine. These derivatives exhibit atropine‑like and papaverine‑like activities in isolated tissue assays, making the primary amine an essential building block for exploring anticholinergic and smooth muscle relaxant pharmacophores . Researchers designing structure‑activity relationship (SAR) libraries for gastrointestinal or urological disorders should procure this specific chain length to maintain consistency with established pharmacological profiles.

Process Chemistry: High-Temperature Reactions Requiring Thermal Stability

With a predicted boiling point of 328.9 °C at 760 mmHg—approximately 15 °C higher than the ethylamine analog—this compound is more thermally robust during reactions that require elevated temperatures . This property is particularly advantageous in amide coupling, reductive amination, or nucleophilic substitution reactions conducted under reflux conditions, where lower‑boiling amines might volatilize and reduce yield or create safety hazards.

Material Science: Photosensitive Coatings and Thermal Paper Development

2‑Naphthalene propylamine exhibits inherent photosensitivity, enabling its use as a component in photosensitive materials such as thermal paper and photosensitive coatings . Its aromatic stability and functional amine group allow for further derivatization to tune optical properties, providing a versatile platform for developing novel imaging or printing materials.

Dye and Polymer Synthesis: Aromatic Building Block

Due to the stability of its naphthalene core and the reactivity of the primary amine, this compound is employed as an intermediate in the production of specialty dyes and polymers . The 2‑naphthyl substitution pattern yields distinct electronic and steric properties compared to 1‑naphthyl analogs, which can influence the color, solubility, and fastness of the resulting dyes.

Application
Selection Property
Validation Focus
Anticholinergic/antispasmodic SAR research
Propylamine chain‑length specificity
Activity confirmation in target tissue assays
High‑temperature synthetic processes
Thermal stability (elevated boiling point)
Reaction yield and safety under reflux
Photosensitive coatings and thermal paper
Inherent photosensitivity and aromatic stability
Optical performance and stability tests
Dye and polymer intermediate
2‑Naphthyl electronic/steric effects
Color, solubility, fastness evaluation

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